molecular formula C8H15N3O B13608655 3-(2-(1h-Pyrazol-1-yl)ethoxy)propan-1-amine

3-(2-(1h-Pyrazol-1-yl)ethoxy)propan-1-amine

Cat. No.: B13608655
M. Wt: 169.22 g/mol
InChI Key: ULLDLTPAHRDDHQ-UHFFFAOYSA-N
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Description

3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine typically involves the reaction of 1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 1H-pyrazole with 2-chloroethanol to form 2-(1H-pyrazol-1-yl)ethanol, which is then further reacted with 3-chloropropan-1-amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites and modulating biological activity. The compound may also influence signaling pathways by acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: The parent compound, which lacks the ethoxy and amine groups.

    2-(1H-Pyrazol-1-yl)ethanol: An intermediate in the synthesis of 3-(2-(1H-Pyrazol-1-yl)ethoxy)propan-1-amine.

    3-(1H-Pyrazol-1-yl)propan-1-amine: A similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-pyrazol-1-ylethoxy)propan-1-amine

InChI

InChI=1S/C8H15N3O/c9-3-1-7-12-8-6-11-5-2-4-10-11/h2,4-5H,1,3,6-9H2

InChI Key

ULLDLTPAHRDDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCOCCCN

Origin of Product

United States

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